molecular formula C11H13N5O4 B4757178 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4757178
M. Wt: 279.25 g/mol
InChI Key: ZHOAASNUAYEXBZ-UHFFFAOYSA-N
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Description

The compound 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic molecule. This compound's structure features two pyrazole rings, making it significant for various scientific applications. The presence of functional groups like methoxymethyl and carboxylic acid adds to its chemical versatility.

Properties

IUPAC Name

5-[[1-(methoxymethyl)pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-15-9(8(4-12-15)11(18)19)10(17)14-7-3-13-16(5-7)6-20-2/h3-5H,6H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOAASNUAYEXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CN(N=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial production methods

Industrial production mirrors laboratory synthesis but is scaled up using batch or continuous processes. Advanced techniques like flow chemistry and automated synthesis can enhance efficiency. Catalysts and optimized reaction conditions are employed to minimize by-products and streamline purification.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it can bind to active sites of enzymes, inhibiting their activity. The presence of functional groups allows for hydrogen bonding, Van der Waals interactions, and π-π stacking, stabilizing the compound-target complex. Pathways involved include metabolic processes where the compound can act as a substrate or inhibitor, affecting the flux and balance of biochemical pathways.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique substitution pattern, enhancing its reactivity and specificity. Similar compounds include:

  • 1H-pyrazole-3-carboxylic acid derivatives

  • 1-methyl-1H-pyrazole-4-carboxylic acid derivatives

  • Methoxymethyl-substituted pyrazoles

Each of these compounds offers different reactivity profiles, affecting their suitability for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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